2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and other heterocyclic derivatives .
Scientific Research Applications
2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its cytotoxic and antitumor activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminopropyl)sulfanyl]-4-methyl-1,3-thiazole
- 2-[(3-Aminopropyl)sulfanyl]-1,N6-ethenoadenosine diphosphate
- 1,3,4-Thiadiazole derivatives
Uniqueness
2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H11N3S2 |
---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-amine |
InChI |
InChI=1S/C6H11N3S2/c1-4(7)3-10-6-9-8-5(2)11-6/h4H,3,7H2,1-2H3 |
InChI Key |
UGGVNSWOKPMJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(C)N |
Origin of Product |
United States |
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